molecular formula C11H15N3O3 B3087303 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1172570-52-3

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3087303
CAS No.: 1172570-52-3
M. Wt: 237.25 g/mol
InChI Key: NKDVMCZQTMZCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. Compounds containing pyrazole rings are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the attachment of the pyrrolidine moiety. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combined pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-9(4-13(2)12-7)6-14-5-8(11(16)17)3-10(14)15/h4,8H,3,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDVMCZQTMZCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CC(CC2=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.